molecular formula C36H20 B14474987 Tetrabenzo(a,e,klm,s)picene CAS No. 72382-90-2

Tetrabenzo(a,e,klm,s)picene

Cat. No.: B14474987
CAS No.: 72382-90-2
M. Wt: 452.5 g/mol
InChI Key: GJUKITWGXUBGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabenzo(a,e,klm,s)picene is a polycyclic aromatic hydrocarbon with the molecular formula C36H20. It is known for its complex structure, consisting of multiple fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabenzo(a,e,klm,s)picene typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under high-temperature conditions. For instance, the cyclodehydrogenation of specific polyphenylene precursors can yield this compound . Catalysts such as palladium or platinum are often employed to facilitate these reactions.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be scaled up with appropriate modifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrabenzo(a,e,klm,s)picene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

Tetrabenzo(a,e,klm,s)picene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrabenzo(a,e,klm,s)picene involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its electronic properties enable it to participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabenzo(a,e,klm,s)picene stands out due to its specific arrangement of benzene rings, which imparts distinct electronic and chemical properties.

Properties

CAS No.

72382-90-2

Molecular Formula

C36H20

Molecular Weight

452.5 g/mol

IUPAC Name

nonacyclo[18.14.2.02,7.08,36.09,18.010,15.023,35.025,34.028,33]hexatriaconta-1(34),2,4,6,8,10,12,14,16,18,20(36),21,23(35),24,26,28,30,32-octadecaene

InChI

InChI=1S/C36H20/c1-3-9-27-21(7-1)13-15-23-19-25-17-18-26-20-24-16-14-22-8-2-4-10-28(22)32(24)36-30-12-6-5-11-29(30)35(31(23)27)33(25)34(26)36/h1-20H

InChI Key

GJUKITWGXUBGCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C5C6=C(C=C4)C=C7C=CC8=CC=CC=C8C7=C6C9=CC=CC=C9C5=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.